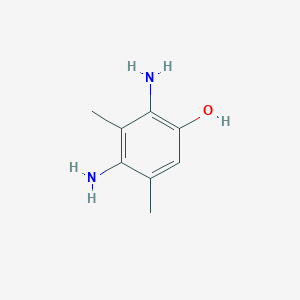
2,4-Diamino-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-3,5-dimethylphenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, characterized by the presence of two amino groups and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3,5-dimethylphenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of xylene as a starting material, which undergoes carbonylation, oxidation, and hydrolysis to produce 3,5-dimethylphenol. This intermediate is then subjected to nitration and reduction to yield the final product .
化学反応の分析
Types of Reactions
2,4-Diamino-3,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and sulfonic acids can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dinitro-3,5-dimethylphenol.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
科学的研究の応用
2,4-Diamino-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diamino-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
類似化合物との比較
Similar Compounds
2,4-Diamino-1,3,5-triazine: A compound with similar amino group functionality but a different aromatic core.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with additional phenyl substitution.
Uniqueness
2,4-Diamino-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino and methyl groups provide a versatile platform for further chemical modifications and applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2,4-diamino-3,5-dimethylphenol |
InChI |
InChI=1S/C8H12N2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,9-10H2,1-2H3 |
InChIキー |
PYFXEDDXCHOKKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


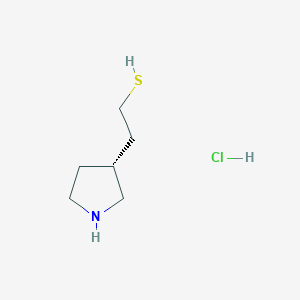
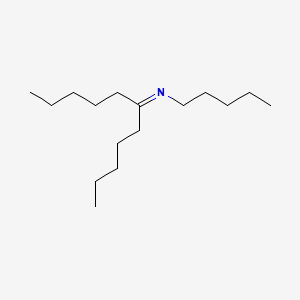
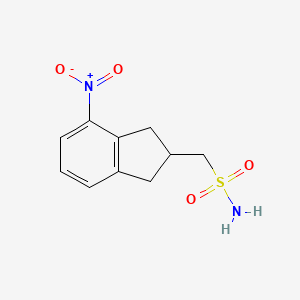
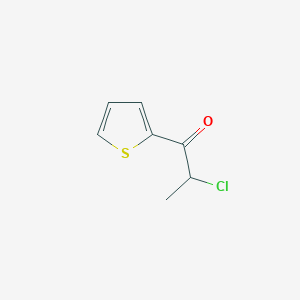
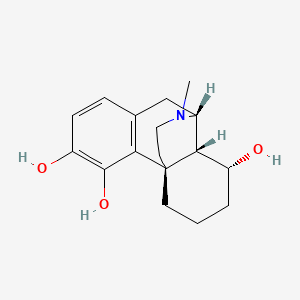
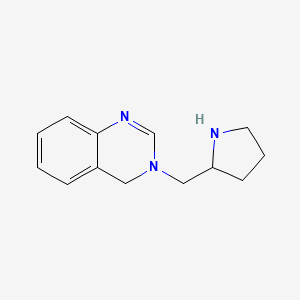
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


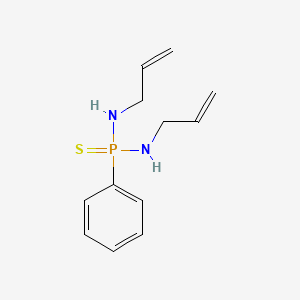
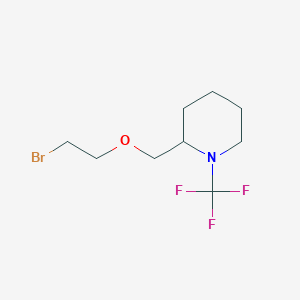
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
